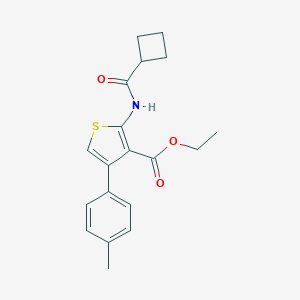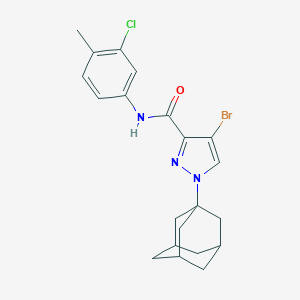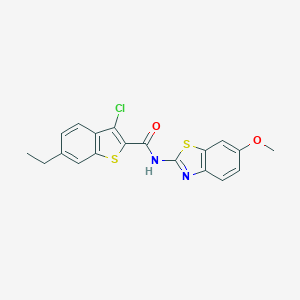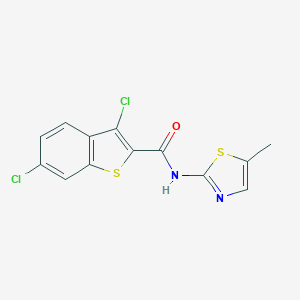
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C19H21NO3S This compound is characterized by its unique structure, which includes a thiophene ring, a cyclobutylcarbonyl group, and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the 4-methylphenyl group: This step involves the Friedel-Crafts acylation of the thiophene ring using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclobutylcarbonyl group addition: The cyclobutylcarbonyl group is introduced through a nucleophilic substitution reaction using cyclobutylcarbonyl chloride and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
科学研究应用
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methylphenyl)-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
属性
分子式 |
C19H21NO3S |
|---|---|
分子量 |
343.4g/mol |
IUPAC 名称 |
ethyl 2-(cyclobutanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)16-15(13-9-7-12(2)8-10-13)11-24-18(16)20-17(21)14-5-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,20,21) |
InChI 键 |
HRVQQFVSQYWFOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCC3 |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)

![N'~2~,N'~4~-bis[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B451506.png)
![1,2,3-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451507.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451508.png)
![2,3-Dihydroindol-1-yl-[3-(1,2,4-triazol-1-yl)-1-adamantyl]methanone](/img/structure/B451511.png)

![2-(1-adamantyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B451514.png)

METHANONE](/img/structure/B451517.png)
![propyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451518.png)
METHANONE](/img/structure/B451519.png)
![{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B451523.png)
